molecular formula C20H21N3O5S B2922348 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379950-26-0

2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2922348
CAS RN: 2379950-26-0
M. Wt: 415.46
InChI Key: OKSIKVKQMFVXTJ-UHFFFAOYSA-N
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Description

2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the nervous system, enhancing the transmission of signals.

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and many other functions. The increase in acetylcholine concentration due to the inhibition of cholinesterase enzymes can enhance the activity of this pathway.

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that they are absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces.

Result of Action

The result of the action of this compound is an enhanced activity of the cholinergic pathway due to the increased concentration of acetylcholine . This can lead to improved transmission of signals in the nervous system.

properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c21-12-15-5-6-22-20(10-15)28-14-16-2-1-7-23(13-16)29(24,25)17-3-4-18-19(11-17)27-9-8-26-18/h3-6,10-11,16H,1-2,7-9,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSIKVKQMFVXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

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